Bicyclo[3.2.0]hept-6-en-3-one

Catalog No.
S14285445
CAS No.
29474-19-9
M.F
C7H8O
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[3.2.0]hept-6-en-3-one

CAS Number

29474-19-9

Product Name

Bicyclo[3.2.0]hept-6-en-3-one

IUPAC Name

bicyclo[3.2.0]hept-6-en-3-one

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C7H8O/c8-7-3-5-1-2-6(5)4-7/h1-2,5-6H,3-4H2

InChI Key

UCDBFMIOHSYYTL-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC2CC1=O

Bicyclo[3.2.0]hept-6-en-3-one is a bicyclic compound characterized by its unique structure, which consists of a seven-membered ring with a ketone functional group and a double bond. The molecular formula for this compound is C7H8OC_7H_8O, and it features a bicyclic framework that contributes to its chemical reactivity and biological properties. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of the ketone group, which can participate in various

  • Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions, particularly at positions adjacent to the double bond, often utilizing halogenating agents like bromine or chlorine .

Research indicates that bicyclic compounds, including bicyclo[3.2.0]hept-6-en-3-one, exhibit various biological activities. These compounds have been studied for their potential antimicrobial, antifungal, and anticancer properties. The specific interactions of bicyclo[3.2.0]hept-6-en-3-one with biological targets are still under investigation, but its structural features suggest that it may interact with enzymes or receptors involved in metabolic pathways .

The synthesis of bicyclo[3.2.0]hept-6-en-3-one can be achieved through several methods:

  • Intramolecular Cyclization: One common approach involves the photochemical reaction of 1,5-hexadiene, leading to the formation of the bicyclic structure.
  • Reduction of Precursor Compounds: Another method includes the selective reduction of bicyclo[3.2.0]hept-6-en-3-one to produce derivatives like endo-bicyclo[3.2.0]hept-6-en-3-ol using lithium aluminum hydride.
  • Esterification Reactions: Bicyclo[3.2.0]hept-6-en-3-one can also be utilized in esterification reactions to form various esters, which are valuable intermediates in organic synthesis .

Bicyclo[3.2.0]hept-6-en-3-one has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules and polymers.
  • Polymer Chemistry: The compound is used in ring-opening metathesis polymerization due to its reactive double bond, allowing for the creation of various macromolecular materials.
  • Pharmaceuticals: Its potential biological activity makes it a candidate for further development in medicinal chemistry and drug discovery processes .

Several compounds share structural similarities with bicyclo[3.2.0]hept-6-en-3-one:

Compound NameStructure TypeKey Differences
Bicyclo[3.2.0]hept-2-en-6-oneBicyclicDifferent position of double bond and ketone
Bicyclo[3.1.1]hept-3-en-2-oneBicyclicVariation in ring structure and functional groups
Bicyclo[4.2.0]octa-1,5-dieneBicyclicLarger ring size and different connectivity

Uniqueness

Bicyclo[3.2.0]hept-6-en-3-one is unique due to its specific arrangement of atoms and functional groups that confer distinct chemical properties and reactivity patterns compared to related bicyclic compounds. Its ability to participate in diverse

XLogP3

0.4

Hydrogen Bond Acceptor Count

1

Exact Mass

108.057514874 g/mol

Monoisotopic Mass

108.057514874 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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